2-bromo-3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide
Overview
Description
2-bromo-3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide is a synthetic organic compound characterized by its bromine, methoxy, and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide typically involves the following steps:
Bromination: Starting with 3,4,5-trimethoxybenzoic acid, bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.
Amidation: The brominated product is then reacted with 2-(4-methoxyphenyl)ethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the benzamide group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Products include azido derivatives or thiol-substituted compounds.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include primary amines.
Scientific Research Applications
2-bromo-3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its derivatives are studied for their biological activity, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-bromo-3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The benzamide group may interact with protein active sites, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide
- 3,4,5-trimethoxy-N-(2-methylphenyl)benzamide
- 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide
Uniqueness
2-bromo-3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide is unique due to the presence of the bromine atom, which can significantly alter its reactivity and interaction with biological targets compared to its non-brominated analogs. This makes it a valuable compound for studying the effects of halogenation on biological activity and chemical reactivity.
Properties
IUPAC Name |
2-bromo-3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO5/c1-23-13-7-5-12(6-8-13)9-10-21-19(22)14-11-15(24-2)17(25-3)18(26-4)16(14)20/h5-8,11H,9-10H2,1-4H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNLHRSNISQLKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C(=C2Br)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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